ZINC17167211

PPAR alpha agonism Nuclear receptor pharmacology Metabolic disease research

ZINC17167211 is a sub-nanomolar PPARα agonist (EC50 0.16 nM) validated for in vitro studies of metabolic disorders. Its unique (Z)-stereochemistry and thiazolidinedione-furan-benzoic acid scaffold confer >10-fold selectivity over analogs, enabling precise PPARα pathway investigation without PPARγ interference. Ideal for assay calibration and SAR studies. Purchase high-purity (≥98%) research-grade material for reproducible results.

Molecular Formula C24H17FN2O6S
Molecular Weight 480.5 g/mol
CAS No. 592539-21-4
Cat. No. B1683640
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZINC17167211
CAS592539-21-4
SynonymsZINC17167211;  ZINC-17167211;  ZINC 17167211; 
Molecular FormulaC24H17FN2O6S
Molecular Weight480.5 g/mol
Structural Identifiers
SMILESCC1=C(C=CC=C1C(=O)O)C2=CC=C(O2)C=C3C(=O)N(C(=O)S3)CC(=O)NC4=CC=C(C=C4)F
InChIInChI=1S/C24H17FN2O6S/c1-13-17(3-2-4-18(13)23(30)31)19-10-9-16(33-19)11-20-22(29)27(24(32)34-20)12-21(28)26-15-7-5-14(25)6-8-15/h2-11H,12H2,1H3,(H,26,28)(H,30,31)/b20-11-
InChIKeyRWPIODBMAVXTEP-JAIQZWGSSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

ZINC17167211 (CAS 592539-21-4): Sub-Nanomolar PPARα Agonist for Metabolic Disease Research and Tool Compound Selection


3-[5-[(Z)-[3-[2-(4-fluoroanilino)-2-oxoethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl]furan-2-yl]-2-methylbenzoic acid (CAS 592539-21-4), commonly referenced as ZINC17167211, is a synthetic thiazolidinedione-furan-benzoic acid hybrid compound that functions as a potent and selective peroxisome proliferator-activated receptor alpha (PPARα) agonist [1]. Identified through pharmacophore-based virtual screening and subsequently validated in vitro, this compound demonstrates an EC50 of 0.16 nM in PPARα agonist assays, placing it among the most potent PPARα agonists reported in the peer-reviewed literature [2]. With a molecular formula of C24H17FN2O6S and molecular weight of 480.46 g/mol, ZINC17167211 serves as a valuable research tool for investigating PPARα-mediated pathways in diabetes, hyperlipidemia, and inflammatory disorders [1][3].

ZINC17167211 (CAS 592539-21-4): Why Generic Thiazolidinedione or PPAR Agonist Substitution Compromises Experimental Reproducibility


Thiazolidinedione-based PPAR modulators exhibit extreme sensitivity to substitution patterns at multiple positions, rendering even structurally proximal analogs pharmacologically non-interchangeable. The ZINC17167211 scaffold incorporates a 2,4-dioxo-1,3-thiazolidin-5-ylidene core linked via a furan spacer to a 2-methylbenzoic acid moiety, with an N-substituted 4-fluoroanilino-2-oxoethyl group at the thiazolidinedione nitrogen [1]. Systematic structure-activity relationship (SAR) studies on this scaffold class demonstrate that modifications to the furan linker geometry, benzoic acid substitution pattern (2-methyl versus 4-chloro versus unsubstituted), and the N-alkyl side chain each produce >10-fold variations in target potency and subtype selectivity [2]. For example, substituting the 4-fluoroanilino group with morpholino or methoxycarbonyl moieties fundamentally alters pharmacological profiles [3]. Consequently, researchers requiring the specific combination of sub-nanomolar PPARα potency, defined selectivity window, and the particular molecular recognition features encoded by the (Z)-stereochemistry at the exocyclic double bond cannot substitute ZINC17167211 with alternative thiazolidinedione derivatives without risking substantial experimental variability.

ZINC17167211 (CAS 592539-21-4): Quantified Differentiation Evidence Versus Closest PPARα Agonist Comparators


PPARα Agonist Potency: Direct Head-to-Head Comparison Within Virtual Screening Hit Series

In a direct comparative evaluation of virtual screening-derived hits, ZINC17167211 demonstrated substantially greater PPARα agonist potency than structurally related comparator compounds ZINC06472206 and ZINC08438472. The study employed identical assay conditions for all three compounds, enabling unambiguous potency ranking [1].

PPAR alpha agonism Nuclear receptor pharmacology Metabolic disease research

PPAR Subtype Selectivity: Structural Class Differentiation from Thiazolidinedione PPARγ Agonists

ZINC17167211 is characterized as a selective PPARα agonist, distinguishing it from the thiazolidinedione (TZD) class of insulin sensitizers (e.g., rosiglitazone, pioglitazone) that primarily activate PPARγ. This selectivity profile is supported by molecular docking and dynamics analyses identifying specific PPARα binding pocket interactions (Thr279, Ala333, Lys358, Met325) that confer subtype preference [1].

PPAR subtype selectivity Off-target profiling Metabolic syndrome

Structural Differentiation: Benzoic Acid Substitution Pattern Effects on Target Engagement

The 2-methylbenzoic acid substitution on the furan ring of ZINC17167211 represents a specific structural determinant that differentiates this compound from other thiazolidinedione-furan-benzoic acid analogs. SAR studies on the closely related 2,4-dioxothiazolidin-5-ylidene methyl furan scaffold demonstrate that benzoic acid substitution pattern (2-methyl, 4-chloro, 2-hydroxy, unsubstituted) and position (ortho, meta, para) significantly modulates both potency and target selectivity [1].

Structure-activity relationship Scaffold optimization Ligand design

ZINC17167211 (CAS 592539-21-4): High-Value Research and Procurement Application Scenarios


PPARα Transactivation Assay Positive Control and Dose-Response Calibration

ZINC17167211 serves as an optimized positive control compound for PPARα cell-based transactivation assays, offering sub-nanomolar potency (EC50 = 0.16 nM) that enables robust signal generation at low compound concentrations [1]. Its 6.9-fold potency advantage over ZINC06472206 (EC50 = 1.1 nM) and 75.6-fold advantage over ZINC08438472 (EC50 = 12.1 nM) allows researchers to establish high-sensitivity calibration curves with reduced compound consumption, which is particularly advantageous for high-throughput screening campaigns requiring large quantities of control material [1].

Selective PPARα Pathway Activation in Metabolic Gene Expression Studies

Investigators studying hepatic lipid metabolism, fatty acid β-oxidation, or PPARα-dependent transcriptional programs can employ ZINC17167211 to activate PPARα without concurrent PPARγ engagement [1]. This selective activation profile is critical for experiments designed to deconvolute PPAR subtype-specific contributions to metabolic regulation, distinguishing ZINC17167211 from dual PPARα/γ agonists (e.g., ragaglitazar, tesaglitazar, muraglitazar) or PPARγ-selective thiazolidinediones (e.g., rosiglitazone) that would confound interpretation of PPARα-specific gene expression signatures [1][2].

Structure-Based Drug Design and Pharmacophore Model Validation

Computational chemists and medicinal chemists engaged in PPARα ligand design can utilize ZINC17167211 as a validated reference compound for docking studies and pharmacophore model refinement. Molecular dynamics analyses have identified specific PPARα binding pocket residues (Thr279, Ala333, Lys358, Met325) that govern the compound's selective agonistic activity, providing a structural benchmark for virtual screening campaigns and lead optimization programs [1]. The defined (Z)-stereochemistry at the exocyclic thiazolidine-furan double bond further serves as a critical conformational constraint for comparative molecular modeling studies [1].

Disease Model Research in Diabetes, Hyperlipidemia, and Inflammation

ZINC17167211 is indicated for in vitro and ex vivo investigations of PPARα-mediated pathways in diabetes, hyperlipidemia, and inflammatory disorders [1][2]. The compound enables researchers to probe PPARα-dependent mechanisms underlying metabolic syndrome without the confounding influences of PPARγ activation or off-target activities associated with structurally related thiazolidinedione derivatives that exhibit EAAT1 inhibitory (IC50 = 20 μM) or GLO-I inhibitory (IC50 = 4.24 μM) properties [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for ZINC17167211

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.